Penclomedine

Descripción general

Descripción

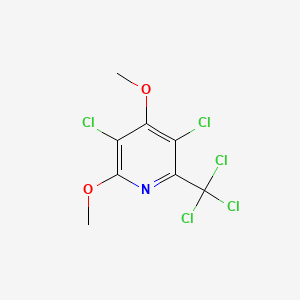

Penclomedina es un derivado sintético de α-picolina que ha llamado la atención por sus posibles propiedades antitumorales. Inicialmente sintetizada por Dow Chemicals como un posible fungicida, su pronunciada actividad contra varios modelos de cáncer la ha convertido en objeto de interés en estudios clínicos . La fórmula química de la Penclomedina es C₈H₆Cl₅NO₂, y es conocida por su estructura de piridina multi-clorada .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La Penclomedina se sintetiza a través de una serie de reacciones químicas que involucran derivados de α-picolina. La ruta sintética principal incluye la cloración de α-picolina seguida de metoxilación para introducir grupos metoxi en posiciones específicas del anillo de piridina . Las condiciones de reacción típicamente involucran el uso de agentes clorantes y metanol bajo temperaturas y presiones controladas.

Métodos de producción industrial: La producción industrial de Penclomedina implica escalar el proceso de síntesis de laboratorio. Esto incluye el uso de reactores a gran escala para la cloración y metoxilación, seguido de pasos de purificación como la cristalización y la destilación para obtener el producto final. El proceso está diseñado para garantizar un alto rendimiento y pureza, minimizando al mismo tiempo el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones: La Penclomedina experimenta varias reacciones químicas, que incluyen:

Oxidación: La Penclomedina se puede oxidar para formar ácido penclómico y otros metabolitos oxidados.

Sustitución: Las posiciones cloradas del anillo de piridina pueden sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio en condiciones anaeróbicas.

Sustitución: Se pueden utilizar nucleófilos como aminas y tioles para reacciones de sustitución.

Principales productos formados:

Oxidación: Ácido penclómico y 4-desmetilpenclomedina.

Reducción: Dímeros de penclomedina y otros metabolitos reducidos.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la reactividad de las piridinas multi-cloradas.

Biología: Se ha investigado por sus efectos en los procesos celulares y su potencial como herramienta de investigación en biología celular.

Medicina: Se estudia principalmente por sus propiedades antitumorales. .

Industria: Inicialmente sintetizada como un posible fungicida, aunque su principal interés ahora radica en sus aplicaciones médicas.

Mecanismo De Acción

El mecanismo de acción exacto de la Penclomedina no se comprende completamente. Se cree que ejerce sus efectos a través de la inducción de daño al ADN y la inhibición de los mecanismos de reparación del ADN . Esto conduce a la detención del ciclo celular y la apoptosis en las células cancerosas. Los metabolitos de la Penclomedina, como la 4-desmetilpenclomedina, también contribuyen a su actividad antitumoral .

Comparación Con Compuestos Similares

La Penclomedina se puede comparar con otros derivados de piridina multi-clorados como:

DDT (Diclorodifeniltricloroetano): Ambos compuestos comparten propiedades lipofílicas similares y experimentan vías metabólicas similares.

Hexaclorobenceno: Similar en términos de cloración y lipofilia, pero difiere en su uso principal como fungicida.

Singularidad: La singularidad de la Penclomedina radica en su pronunciada actividad antitumoral y su potencial para el desarrollo clínico como agente anticancerígeno. A diferencia del DDT y el hexaclorobenceno, que se utilizan principalmente como pesticidas, el principal interés de la Penclomedina radica en sus aplicaciones médicas .

Propiedades

IUPAC Name |

3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl5NO2/c1-15-5-3(9)6(8(11,12)13)14-7(16-2)4(5)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVPGIORVGSQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1Cl)OC)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148365 | |

| Record name | Penclomedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), Acetate buffer (pH 4) < 1 (mg/mL), Carbonate buffer (pH 9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Ethanol (95 %) 20-25 (mg/mL), Methanol 30-33 (mg/mL), n-Butanol 45-50 (mg/mL), Acetone > 100 (mg/mL), Chloroform > 100 (mg/mL), Toluene > 100 (mg/mL), DMF 45-50 (mg/mL), DMSO 45-50 (mg/mL) | |

| Record name | PENCLOMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338720%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

108030-77-9 | |

| Record name | Penclomedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108030-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penclomedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108030779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENCLOMEDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Penclomedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENCLOMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q80IL7CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.